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Compound of Interest

Compound Name: 2-Acetamido-6-methylpyridine

Cat. No.: B189426 Get Quote

Introduction

2-Acetamido-6-methylpyridine, a substituted pyridine derivative, is a valuable and versatile

building block for the synthesis of a wide array of complex organic molecules. Its unique

structural features, including the directing effect of the acetamido group and the presence of

multiple reaction sites, make it an important intermediate in the development of

pharmaceuticals, agrochemicals, and advanced materials.[1] This document provides detailed

application notes and experimental protocols for the use of 2-Acetamido-6-methylpyridine in

various synthetic transformations, catering to researchers, scientists, and professionals in drug

development.

Physicochemical Properties and Spectroscopic
Data
A summary of the key physicochemical and spectroscopic data for 2-Acetamido-6-
methylpyridine is presented below for easy reference.
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Property Value

IUPAC Name N-(6-methylpyridin-2-yl)acetamide

Synonyms 2-Acetamido-6-picoline, 6-Acetamido-2-picoline

CAS Number 5327-33-3

Molecular Formula C₈H₁₀N₂O

Molecular Weight 150.18 g/mol

Appearance White to light yellow powder or crystals

Melting Point 87.0 to 91.0 °C

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor Count 2

Rotatable Bond Count 1

Application Notes
Intermediate in the Synthesis of Bioactive Heterocycles:
Imidazo[1,2-a]pyridines
The 2-amino-6-methylpyridine scaffold, readily obtained by the deacetylation of 2-Acetamido-
6-methylpyridine, is a key precursor for the synthesis of imidazo[1,2-a]pyridines. This fused

heterocyclic system is a prominent pharmacophore found in numerous marketed drugs,

including Zolpidem (a sedative) and Minodronic acid (for osteoporosis). The Groebke–

Blackburn–Bienaymé (GBB) three-component reaction is a powerful method for the

construction of this scaffold.[2][3][4]

The overall synthetic strategy involves a two-step process starting from 2-Acetamido-6-
methylpyridine:

Caption: Synthetic pathway to imidazo[1,2-a]pyridines.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b189426?utm_src=pdf-body
https://www.benchchem.com/product/b189426?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/34012704/
https://www.researchgate.net/figure/Groebke-Blackburn-Bienayme-reaction-GBB-3MCR-and-mechanism_fig5_390770769
https://pure.rug.nl/ws/files/107903287/Boltjes_et_al_2019_European_Journal_of_Organic_Chemistry.pdf
https://www.benchchem.com/product/b189426?utm_src=pdf-body
https://www.benchchem.com/product/b189426?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189426?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Directing Group in Palladium-Catalyzed C-H
Functionalization
The acetamido group in 2-Acetamido-6-methylpyridine can act as a directing group in

transition metal-catalyzed C-H bond functionalization reactions. This allows for the selective

introduction of functional groups at the C3 position of the pyridine ring. Palladium-catalyzed C-

H arylation, for instance, enables the synthesis of 3-aryl-2-acetamido-6-methylpyridines,

which are valuable intermediates for the development of novel ligands and pharmaceuticals.

Caption: C-H arylation of 2-Acetamido-6-methylpyridine.

Precursor for Agrochemicals
The substituted pyridine core is a common feature in many modern agrochemicals.[5] 2-
Acetamido-6-methylpyridine can serve as a starting material for the synthesis of novel

pesticides and herbicides. Further functionalization of the pyridine ring and modification of the

acetamido group can lead to compounds with desired biological activities for crop protection.

Role in Supramolecular Chemistry and Crystal
Engineering
The presence of both a hydrogen bond donor (the N-H of the amide) and hydrogen bond

acceptors (the carbonyl oxygen and the pyridine nitrogen) allows 2-Acetamido-6-
methylpyridine to participate in the formation of well-defined supramolecular structures

through hydrogen bonding.[1] Its crystal structure reveals intermolecular hydrogen bonds that

dictate the packing of the molecules in the solid state. This property is of interest in the field of

crystal engineering for the design of new materials with specific physical properties.

Experimental Protocols
Protocol 1: Synthesis of 2-Acetamido-6-methylpyridine
This protocol describes the synthesis of 2-Acetamido-6-methylpyridine from 2-Amino-6-

methylpyridine and acetonitrile with a reported yield of 78%.[2]

Materials:
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2-Amino-6-methylpyridine

Acetonitrile

Phosphoric acid (H₃PO₄)

Sodium nitrite (NaNO₂)

Ethyl acetate

Sodium bicarbonate (NaHCO₃)

Sodium sulfate (Na₂SO₄)

Ethanol

Procedure:

In a mortar, pre-triturate a mixture of 2-amino-6-methylpyridine (2 mmol) and sodium nitrite

(0.56 g, 8 mmol).

In a separate flask, add phosphoric acid (0.7 mL, 12 mmol) to acetonitrile (0.5 mL, 9.5 mmol)

and cool the resulting mixture to 10-15 °C.

Add the pre-triturated mixture from step 1 in small portions to the cooled phosphoric acid-

acetonitrile mixture at a rate that avoids vigorous liberation of nitrogen oxides.

Thoroughly triturate the resulting paste and allow it to stand at 10-15 °C for 10 minutes, and

then at 20 °C for the time indicated by TLC monitoring (eluent: hexane-acetone, 1:3).

Upon completion of the reaction, dilute the mixture with water and neutralize with sodium

bicarbonate.

Extract the product with ethyl acetate.

Separate the organic layer and dry it over sodium sulfate.

Evaporate the solvent under reduced pressure.
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Purify the crude product by recrystallization from ethanol.

Quantitative Data:

Reactant Molar Eq.

2-Amino-6-methylpyridine 1.0

Sodium nitrite 4.0

Acetonitrile 4.75

Phosphoric acid 6.0

Product Yield

2-Acetamido-6-methylpyridine 78%

Protocol 2: Synthesis of 2,7-Dimethyl-N-cyclohexyl-
imidazo[1,2-a]pyridine-3-amine (A Representative
Imidazo[1,2-a]pyridine)
This protocol outlines a plausible two-step synthesis of a substituted imidazo[1,2-a]pyridine

starting from 2-Acetamido-6-methylpyridine. The first step is a standard deacetylation,

followed by a Groebke–Blackburn–Bienaymé (GBB) reaction.

Step 1: Deacetylation of 2-Acetamido-6-methylpyridine

Materials:

2-Acetamido-6-methylpyridine

Hydrochloric acid (6 M)

Sodium hydroxide (10 M)

Diethyl ether

Procedure:
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Reflux a solution of 2-Acetamido-6-methylpyridine in 6 M hydrochloric acid for 2-3 hours.

Cool the reaction mixture to room temperature and neutralize with 10 M sodium hydroxide

until the solution is basic.

Extract the aqueous layer with diethyl ether.

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate

under reduced pressure to yield 2-amino-6-methylpyridine.

Step 2: Groebke–Blackburn–Bienaymé Reaction

Materials:

2-Amino-6-methylpyridine (from Step 1)

Acetaldehyde

Cyclohexyl isocyanide

Scandium(III) triflate (Sc(OTf)₃)

Methanol

Procedure:

To a solution of 2-amino-6-methylpyridine (1 mmol) in methanol (5 mL), add acetaldehyde

(1.2 mmol) and scandium(III) triflate (10 mol%).

Stir the mixture at room temperature for 30 minutes.

Add cyclohexyl isocyanide (1.2 mmol) and continue stirring at room temperature for 24

hours.

After completion of the reaction (monitored by TLC), remove the solvent under reduced

pressure.

Purify the residue by column chromatography on silica gel to obtain the desired product.
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Expected Quantitative Data (based on literature for similar reactions):

Reactant Molar Eq.

2-Amino-6-methylpyridine 1.0

Acetaldehyde 1.2

Cyclohexyl isocyanide 1.2

Sc(OTf)₃ 0.1

Product Yield

2,7-Dimethyl-N-cyclohexyl-imidazo[1,2-

a]pyridine-3-amine
60-80%

Protocol 3: Representative Palladium-Catalyzed Suzuki-
Miyaura Cross-Coupling
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of a

hypothetical 3-bromo-2-acetamido-6-methylpyridine with an arylboronic acid. This reaction

would be a key step in synthesizing more complex drug-like molecules.

Materials:

3-Bromo-2-acetamido-6-methylpyridine (1.0 equiv)

Arylboronic acid (1.2 equiv)

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

SPhos (4 mol%)

Potassium phosphate (K₃PO₄, 2.0 equiv)

1,4-Dioxane/Water (4:1 mixture)

Procedure:
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In a Schlenk flask, combine 3-bromo-2-acetamido-6-methylpyridine, the arylboronic acid,

potassium phosphate, palladium(II) acetate, and SPhos.

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

Add the degassed 1,4-dioxane/water solvent mixture via syringe.

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction

progress by TLC or LC-MS.

After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash

with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel.

Caption: General workflow for Suzuki coupling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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synthetic-building-block]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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